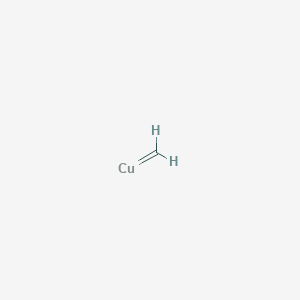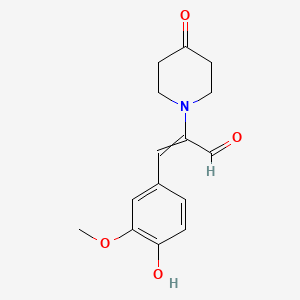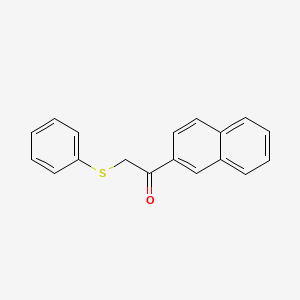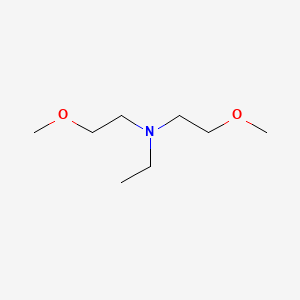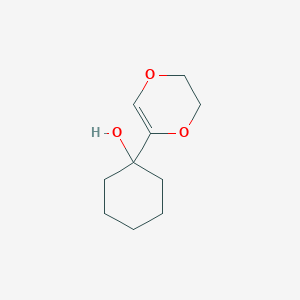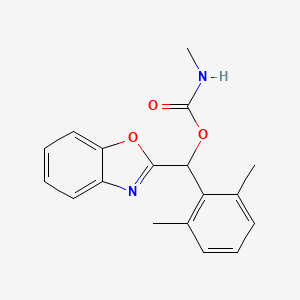![molecular formula C9H10Cl2OSi B14330909 3-[Chloro(dimethyl)silyl]benzoyl chloride CAS No. 105410-04-6](/img/structure/B14330909.png)
3-[Chloro(dimethyl)silyl]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Chloro(dimethyl)silyl]benzoyl chloride is an organosilicon compound that features a benzoyl chloride group substituted with a chloro(dimethyl)silyl group at the meta position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Chloro(dimethyl)silyl]benzoyl chloride typically involves the chlorination of 3-(dimethylsilyl)benzoic acid or its derivatives. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl₂) as chlorinating agents under anhydrous conditions. The reaction proceeds as follows:
3-(Dimethylsilyl)benzoic acid+SOCl2→3-[Chloro(dimethyl)silyl]benzoyl chloride+SO2+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient chlorination and high yield. The use of automated systems and controlled reaction conditions helps in maintaining the quality and consistency of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[Chloro(dimethyl)silyl]benzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(dimethylsilyl)benzoic acid and hydrochloric acid.
Reduction: The compound can be reduced to form 3-(dimethylsilyl)benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Substitution: 3-(Dimethylsilyl)benzamide, 3-(Dimethylsilyl)benzoate esters.
Hydrolysis: 3-(Dimethylsilyl)benzoic acid.
Reduction: 3-(Dimethylsilyl)benzyl alcohol.
Applications De Recherche Scientifique
3-[Chloro(dimethyl)silyl]benzoyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[Chloro(dimethyl)silyl]benzoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The chloro group is highly reactive, allowing for efficient substitution reactions. The dimethylsilyl group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorobenzoyl chloride: Lacks the dimethylsilyl group, making it less sterically hindered and more reactive.
3-(Dimethylsilyl)benzyl chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, leading to different reactivity patterns.
3-(Dimethylsilyl)benzoic acid: The carboxylic acid derivative, which is less reactive towards nucleophiles compared to the benzoyl chloride.
Uniqueness
3-[Chloro(dimethyl)silyl]benzoyl chloride is unique due to the presence of both the chloro and dimethylsilyl groups, which confer distinct reactivity and stability. The combination of these functional groups allows for versatile applications in synthesis and research.
Propriétés
Numéro CAS |
105410-04-6 |
|---|---|
Formule moléculaire |
C9H10Cl2OSi |
Poids moléculaire |
233.16 g/mol |
Nom IUPAC |
3-[chloro(dimethyl)silyl]benzoyl chloride |
InChI |
InChI=1S/C9H10Cl2OSi/c1-13(2,11)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3 |
Clé InChI |
LBTCBJBNDBKEHU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC(=C1)C(=O)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



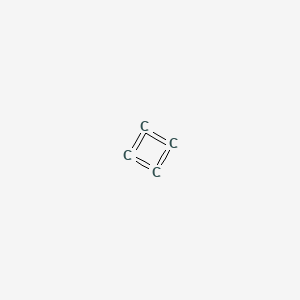
![6-Propyl-3-(2H-tetrazol-5-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14330834.png)
![[2-(Phenylcarbamoyl)hydrazinylidene]acetic acid](/img/structure/B14330850.png)
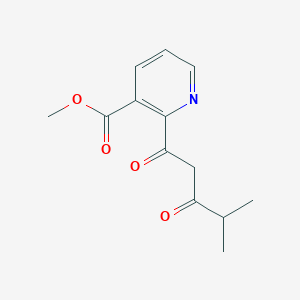

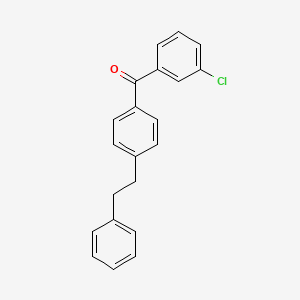
![2-(Pyridin-2-yl)-3H-imidazo[4,5-f]quinoline](/img/structure/B14330870.png)
